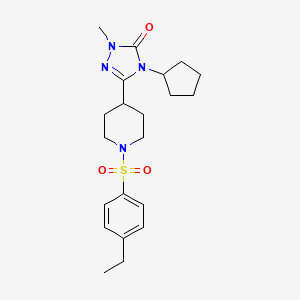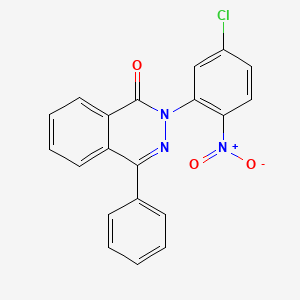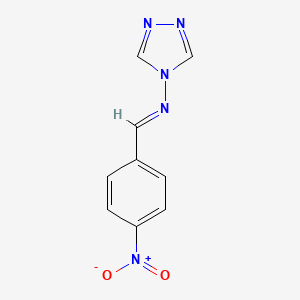![molecular formula C16H17NO6 B11114712 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl propan-2-yl carbonate](/img/structure/B11114712.png)
2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl propan-2-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an isopropyl group, a chromen-3-yl moiety, and a carbonate linkage, making it a unique and valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE typically involves multiple steps, starting with the preparation of the chromen-3-yl moiety. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with appropriate reagents to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, solvents, and purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromen-3-yl moiety, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen-3-yl derivatives, while reduction can lead to the formation of reduced coumarin compounds .
Scientific Research Applications
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar chromen-2-one structure.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Dicoumarol: Another coumarin derivative with anticoagulant properties.
Uniqueness
ISOPROPYL (2-{[(2-OXO-2H-CHROMEN-3-YL)CARBONYL]AMINO}ETHYL) CARBONATE is unique due to its specific structural features, such as the isopropyl group and the carbonate linkage, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[(2-oxochromene-3-carbonyl)amino]ethyl propan-2-yl carbonate |
InChI |
InChI=1S/C16H17NO6/c1-10(2)22-16(20)21-8-7-17-14(18)12-9-11-5-3-4-6-13(11)23-15(12)19/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
InChI Key |
PENZGYOADVDJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl [1-(3,5-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B11114652.png)
![N'-[(2E)-2-Pentanylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11114657.png)
![2-cyano-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11114664.png)
![2-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11114668.png)
![2-{[(3-{5-[(2-carboxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11114676.png)
![4-(decyloxy)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B11114697.png)
![N-(propan-2-yl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11114700.png)
![3-(2-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11114707.png)

methanone](/img/structure/B11114724.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11114732.png)

![2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11114739.png)

